

# Spectroscopic Profile of Pigment Red 254: A Technical Guide

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## Compound of Interest

Compound Name: *Pigment Red 254*

Cat. No.: *B047050*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of C.I. **Pigment Red 254** (PR 254), a high-performance diketopyrrolopyrrole (DPP) pigment. PR 254 is renowned for its brilliant red shade, high tinctorial strength, and exceptional stability, making it a subject of interest in various fields beyond industrial coatings, including organic electronics and bioimaging.<sup>[1][2][3]</sup> This guide details the ultraviolet-visible (UV-Vis) absorption, fluorescence emission, infrared (IR), and Raman spectroscopic characteristics of PR 254, supported by experimental protocols and data presented for comparative analysis.

## Molecular Structure and Physicochemical Properties

**Pigment Red 254** is chemically identified as 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione.<sup>[4]</sup> The core of its structure is the diketopyrrolopyrrole bicyclic lactam, a planar and electron-deficient moiety.<sup>[5]</sup> This core structure is a key determinant of the pigment's outstanding photophysical and stability properties.<sup>[2]</sup>

Property	Value
Chemical Formula	<chem>C18H10Cl2N2O2</chem>
Molecular Weight	357.19 g/mol <a href="#">[4]</a>
CAS Number	84632-65-5
Appearance	Red powder <a href="#">[6]</a>

## Spectroscopic Properties

The spectroscopic signature of **Pigment Red 254** provides critical insights into its electronic transitions, vibrational modes, and overall molecular structure.

### UV-Visible (UV-Vis) Absorption Spectroscopy

**Pigment Red 254** exhibits a strong absorption band in the visible region of the electromagnetic spectrum, which is responsible for its vibrant red color. The position of the absorption maximum ( $\lambda_{\text{max}}$ ) can be influenced by the solvent environment.

Solvent	$\lambda_{\text{max}}$ (nm)	Reference
Dimethyl Sulfoxide (DMSO)	520, 482	<a href="#">[6]</a> <a href="#">[7]</a>
Chloroform ( $\text{CHCl}_3$ )	~530 (for DPP derivatives)	<a href="#">[1]</a>
Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )	540.0 - 545.0	<a href="#">[3]</a>

The intense absorption is attributed to  $\pi-\pi^*$  electronic transitions within the conjugated diketopyrrolopyrrole chromophore.[\[5\]](#)

### Fluorescence Emission Spectroscopy

While primarily used as a pigment, diketopyrrolopyrrole derivatives, including PR 254, can exhibit fluorescence. The emission properties are of particular interest for applications in fluorescent probes and bioimaging.[\[1\]](#)[\[8\]](#) N-alkylation of the DPP core can enhance solubility and fluorescence quantum yields.[\[9\]](#)

Solvent	Emission Maximum (nm)	Stokes Shift (nm)	Reference
Chloroform (CHCl <sub>3</sub> )	~586 (for a phenyl-substituted DPP derivative)	60-70 (for various DPP derivatives)	[5][10]

The fluorescence of PR 254 and its derivatives is an active area of research, with modifications to the core structure leading to tunable emission wavelengths and enhanced quantum yields.[1][11]

## Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in **Pigment Red 254**. The key vibrational bands provide a characteristic fingerprint for the molecule.

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
3436	N-H stretching	[6][7]
2931	C-H stretching	[6][7]
1635	C=O stretching (amide I)	[6][7]
1392, 1169	C-N stretching	[6][7]

## Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy and is particularly useful for identifying pigments in various matrices. The technique is non-destructive and offers high spatial resolution.[12][13]

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
1643, 1476, 1316, 1220, 1104	Characteristic bands for DPP-based pigments	[14]

# Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline general protocols for the analysis of **Pigment Red 254**.

## UV-Vis Absorption Spectroscopy Protocol

Objective: To determine the absorption spectrum and  $\lambda_{\text{max}}$  of **Pigment Red 254** in a suitable solvent.

Materials:

- **Pigment Red 254**
- Spectroscopic grade solvent (e.g., DMSO, Chloroform)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- Sample Preparation: Prepare a stock solution of **Pigment Red 254** of a known concentration (e.g., 1 mg/mL) in the chosen solvent. Subsequently, prepare a series of dilutions to an appropriate concentration for measurement (typically in the range of  $10^{-5}$  to  $10^{-6}$  M).
- Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-800 nm).
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
- Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

- Data Analysis: Determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) from the recorded spectrum.

## Fluorescence Spectroscopy Protocol

Objective: To measure the fluorescence emission spectrum of **Pigment Red 254**.

Materials:

- **Pigment Red 254** solution (prepared as for UV-Vis)
- Fluorescence cuvettes
- Spectrofluorometer

Procedure:

- Sample Preparation: Use a dilute solution of **Pigment Red 254** to avoid inner filter effects. The absorbance at the excitation wavelength should typically be below 0.1.
- Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Select an appropriate excitation wavelength (typically at or near the  $\lambda_{\text{max}}$  from the UV-Vis spectrum). Set the desired emission wavelength range.
- Measurement: Place the cuvette containing the sample solution in the spectrofluorometer and acquire the emission spectrum.
- Data Analysis: Identify the wavelength of maximum fluorescence emission. The Stokes shift can be calculated as the difference between the emission maximum and the absorption maximum.

## FTIR Spectroscopy Protocol (ATR Method)

Objective: To obtain the infrared spectrum of solid **Pigment Red 254**.

Materials:

- **Pigment Red 254** powder

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula

Procedure:

- Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum with no sample on the crystal.
- Sample Application: Place a small amount of the **Pigment Red 254** powder onto the ATR crystal. Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the infrared spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing: Perform an ATR correction if necessary to produce a spectrum that is comparable to a transmission spectrum. Identify the characteristic absorption bands.[15][16][17]

## Raman Spectroscopy Protocol

Objective: To obtain the Raman spectrum of **Pigment Red 254**.

Materials:

- **Pigment Red 254** powder or a sample containing the pigment
- Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 785 nm)
- Microscope slide

Procedure:

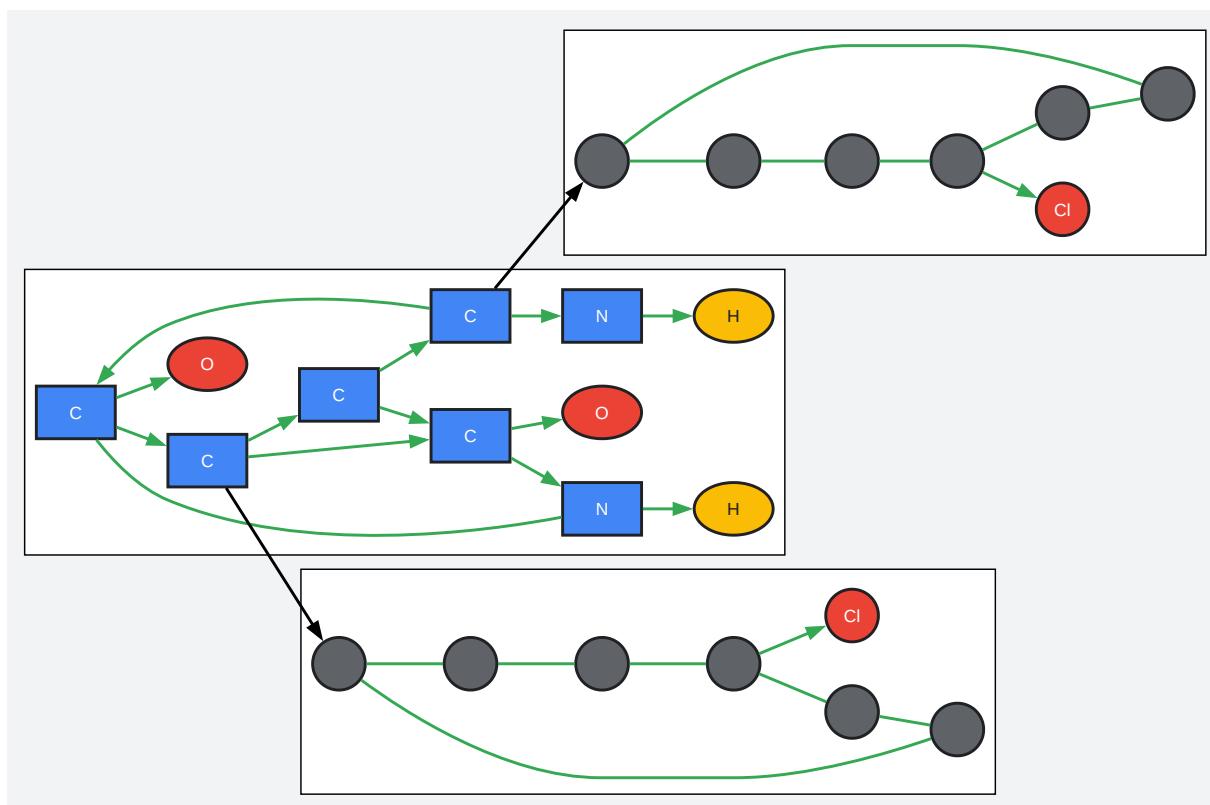
- Sample Preparation: Place a small amount of the pigment powder on a microscope slide.
- Instrument Setup: Turn on the Raman spectrometer and select the desired laser excitation wavelength and power. Lower laser power should be used initially to avoid sample

degradation.

- Focusing: Place the sample under the microscope objective and focus the laser onto the sample.
- Spectrum Acquisition: Acquire the Raman spectrum. The acquisition time and number of accumulations can be adjusted to optimize the signal-to-noise ratio.
- Data Analysis: Identify the characteristic Raman shifts (in  $\text{cm}^{-1}$ ) and compare them to reference spectra for identification.[18][19]

## Visualizations

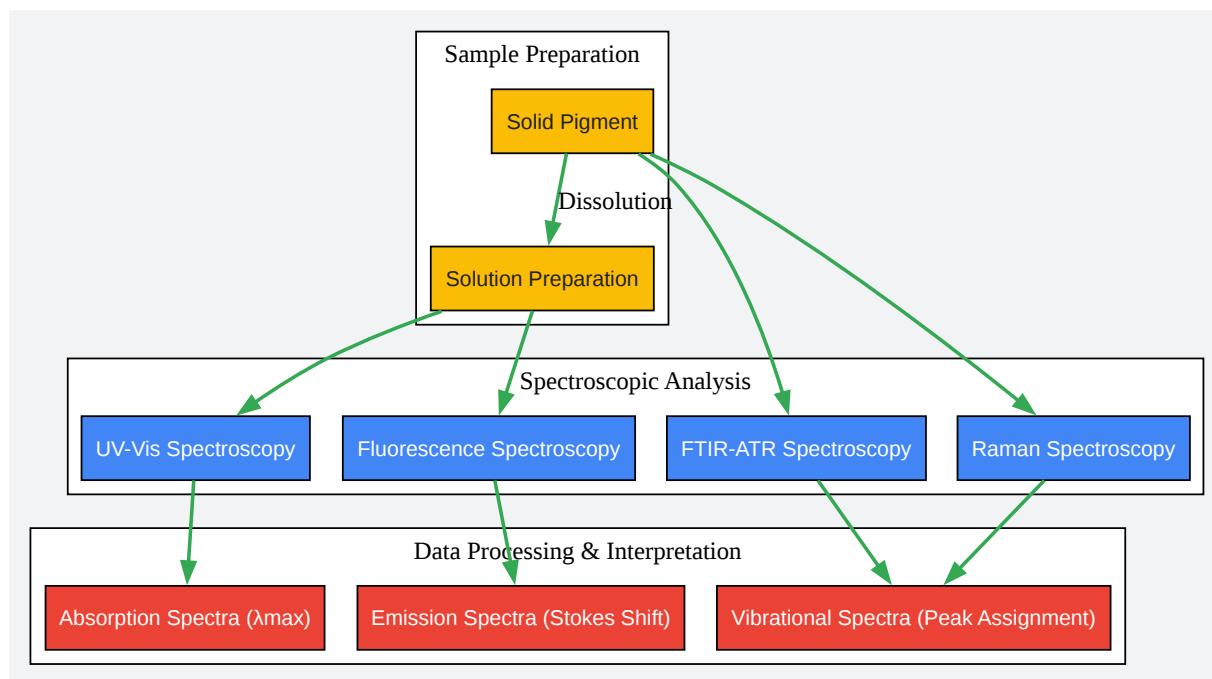
### Molecular Structure of Pigment Red 254



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Caption: Molecular structure of **Pigment Red 254**.

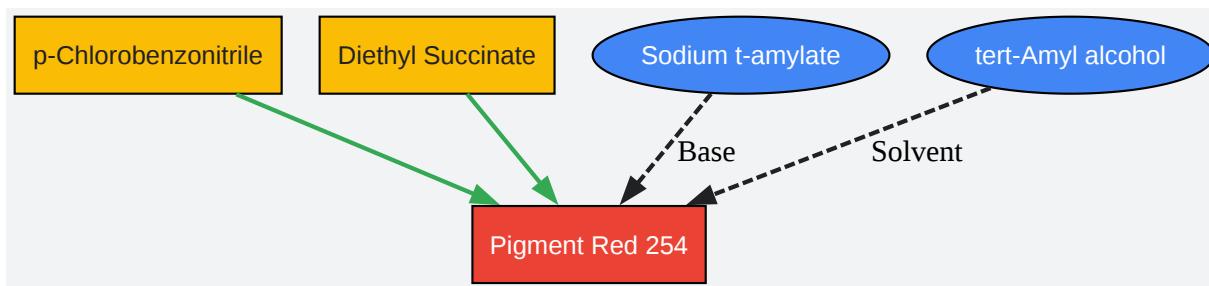
## General Experimental Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis of **Pigment Red 254**.

## Synthesis Pathway of Pigment Red 254

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Caption: Simplified synthesis pathway for **Pigment Red 254**.

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